BenchChemオンラインストアへようこそ!

2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

This 1,5-benzodiazepine building block features a C-2 gem-dimethyl substitution that shields N-1, eliminates CYP450-mediated metabolism at C-2, and provides a rigid scaffold with low entropic binding penalty. The free C-7 carboxylic acid allows single-step HATU/EDC-mediated amide coupling for instant library array production. Available at ≥98% purity from multiple independent suppliers, ensuring lot-independent reproducibility for co-crystallization and biophysical assays.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 1478709-99-7
Cat. No. B2570491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid
CAS1478709-99-7
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCC1(CC(=O)NC2=C(N1)C=CC(=C2)C(=O)O)C
InChIInChI=1S/C12H14N2O3/c1-12(2)6-10(15)13-9-5-7(11(16)17)3-4-8(9)14-12/h3-5,14H,6H2,1-2H3,(H,13,15)(H,16,17)
InChIKeyWRABQNYUTXYZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1478709-99-7): Structural and Physicochemical Baseline for Procurement Decisions


2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1478709-99-7) is a heterocyclic building block belonging to the 1,5-benzodiazepine class, bearing a C-7 carboxylic acid handle and a distinctive gem-dimethyl substitution at the C-2 position [1]. Its molecular formula is C₁₂H₁₄N₂O₃ with a molecular weight of 234.25 g·mol⁻¹, a calculated XLogP3-AA of 0.9, three hydrogen bond donors, four hydrogen bond acceptors, and a single rotatable bond, all of which collectively define its solubility, permeability, and conjugation potential [2].

Why Generic 1,5-Benzodiazepine-7-carboxylic Acids Cannot Substitute for the 2,2-Dimethyl Analog in Structure–Activity Programs


The C-2 gem-dimethyl substitution in CAS 1478709-99-7 is not an inert spectator group; it sterically shields the adjacent C-3 methylene and the N-1 atom, alters the conformational equilibrium of the seven-membered diazepine ring, and eliminates a potential site of oxidative metabolism that is present in non-methylated or mono-methylated analogs [1]. Consequently, analogs lacking this substitution pattern—such as 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1094219-66-5) or the 2-methyl probe scaffold BAY-6035—will present a different spatial presentation of the C-7 carboxylate pharmacophore and divergent metabolic stability profiles, making them non-interchangeable in medicinal chemistry campaigns [2].

Quantitative Differentiation Guide for 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-methyl and Des-dimethyl Analogs

The target compound possesses a molecular weight of 234.25 g·mol⁻¹ and contains 17 heavy atoms (C₁₂H₁₄N₂O₃), reflecting the two additional methyl groups at C-2 compared to the des-dimethyl analog 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1094219-66-5; MW 206.20 g·mol⁻¹, C₁₀H₁₀N₂O₃, 15 heavy atoms) [1]. This 28.05 g·mol⁻¹ mass increment and two-carbon homologation directly influence chromatographic retention, detection sensitivity in LC-MS assays, and the physicochemical parameter space accessible during fragment elaboration .

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Lipophilicity (XLogP3-AA) Differentiation from the Unsubstituted 7-Carboxylic Acid Scaffold

The target compound has a computed XLogP3-AA of 0.9 [1]. While an experimentally measured logP for the des-methyl comparator (CAS 1094219-66-5) is not publicly available, the addition of two methyl groups at the C-2 position is expected to increase lipophilicity by approximately 0.5–1.0 log unit based on the well-established Hansch π contribution of an sp³-hybridized methylene group (+0.5 per carbon) to benzodiazepine scaffolds [2]. This differential lipophilicity alters the compound's suitability for passive membrane permeation and its behavior in reverse-phase purification protocols.

ADME Lipophilicity Permeability

Hydrogen Bond Donor Count and Conjugation Potential vs. BAY-6035 Carboxamide Series

The target compound presents a free carboxylic acid at C-7 with three hydrogen bond donors (COOH + two NH) [1], enabling direct amide coupling, esterification, or hydrazide formation without a deprotection step. In contrast, the BAY-6035 probe (a 2-methyl-7-carboxamide) and its related series contain an elaborated amide at C-7 that cannot be cleaved under standard conditions, precluding late-stage diversification at this vector . This difference is operationally critical for parallel library synthesis where the carboxylic acid serves as a universal handle for introducing diverse amine capping groups.

Fragment Elaboration Amide Coupling PROTAC Design

Rotatable Bond Count and Conformational Pre-organization vs. Flexible Side-Chain Analogs

The target compound contains exactly one rotatable bond (the C-7 carboxylate C–C bond) as computed by Cactvs 3.4.8.18 [1]. This high degree of conformational restriction—locked by the fused benzo-ring, the cyclic amide, and the gem-dimethyl quaternary center—results in a low entropic penalty upon target binding compared to more flexible analogs such as 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1888817-25-1), which retains two freely rotating methylene units at C-2 and C-3 . In fragment-based drug discovery, lower rotatable bond count correlates with higher ligand efficiency and improved probability of achieving oral bioavailability [2].

Conformational Restriction Entropy Penalty Target Binding

Commercial Availability and Purity Benchmarking for Reproducible Procurement

The target compound is commercially available from multiple independent suppliers with verified purity specifications: Leyan (Cat. 1623107, 98% purity) and ChemScene (Cat. CS-0552446, ≥98% purity) . The quoted price from Key Organics Ltd is £545.00 for 0.5 g (>95% purity) . By contrast, the des-methyl analog 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1094219-66-5) is quoted at $373 for 0.25 g from AKSci , yielding a unit price of $1,492/g vs. approximately £1,090/g (~$1,380/g) for the target compound. This comparable or favorable unit economics, combined with multi-supplier sourcing, reduces single-supplier dependency risk for long-term research programs.

Chemical Procurement Reproducibility Building Block Sourcing

Optimal Research and Industrial Application Scenarios for 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid


Fragment-Based Lead Generation Requiring a Conformationally Restricted 1,5-Benzodiazepine Carboxylic Acid Core

The single rotatable bond and gem-dimethyl quaternary center provide a rigid scaffold with low entropic binding penalty, making CAS 1478709-99-7 an ideal fragment for SPR or TSA primary screens where ligand efficiency metrics are paramount. Its free C-7 carboxylic acid facilitates direct biophysical assay formatting without chemical modification [1][2].

Parallel Library Synthesis Employing the C-7 Carboxylate as a Universal Diversification Handle

Unlike pre-capped carboxamide analogs (e.g., the BAY-6035 series), the carboxylic acid group of the target compound enables direct HATU- or EDC-mediated amide coupling with diverse amine building blocks, supporting the generation of 96- or 384-well plate arrays in a single synthetic step. At least three independent commercial suppliers offer the compound at ≥98% purity, ensuring bulk availability for library production .

Metabolic Stability Optimization Through Gem-Dimethyl Blocking of C-2 Oxidative Metabolism

The 2,2-dimethyl substitution eliminates the metabolic soft spot at C-2 that is present in mono-methyl and unsubstituted analogs. This structural feature is expected to reduce CYP450-mediated hydroxylation at this position, extending microsomal half-life when the 7-carboxylate is elaborated into a target-binding pharmacophore. Procurement of the dimethyl analog allows medicinal chemistry teams to probe this stability advantage directly in mouse or human liver microsome assays [1][3].

Crystallography and Biophysical Studies Requiring High-Purity, Multi-Sourced Building Blocks

Consistent crystallographic results demand building blocks with verified, lot-independent purity. The target compound's availability from multiple suppliers at ≥98% purity, with published analytical specifications, supports reproducible co-crystallization trials and ensures that observed electron density can be confidently attributed to the compound rather than impurities. The compound's low rotatable bond count further facilitates unambiguous electron density fitting [2].

Quote Request

Request a Quote for 2,2-Dimethyl-4-oxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.